Ceftizoxime alapivoxil synthesis and purification methods
Ceftizoxime alapivoxil synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Ceftizoxime Alapivoxil
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and purification of ceftizoxime alapivoxil, a bifunctional oral prodrug of the third-generation cephalosporin, ceftizoxime.[1][2] Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, process logic, and methodologies required to produce this advanced therapeutic agent. We will explore the causal relationships behind experimental choices, providing a framework for robust and reproducible manufacturing.
Introduction: The Rationale for a Bifunctional Prodrug
Ceftizoxime is a potent, broad-spectrum parenteral antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its clinical utility is, however, limited by poor oral bioavailability. To overcome this, ceftizoxime alapivoxil was developed. It is a sophisticated prodrug engineered to enhance gastrointestinal absorption.[3]
The design is twofold:
-
Lipophilic Esterification: The carboxyl group at the C-4 position of the cephem nucleus is esterified with a pivaloyloxymethyl (pivoxil) moiety.[4] This increases the molecule's lipophilicity, facilitating its passive diffusion across the intestinal membrane.[3]
-
Hydrophilic Amino Acid Linkage: A hydrophilic L-alanine group is introduced to the aminothiazole ring of the C-7 side chain. This addition creates a bifunctional prodrug with a finely tuned balance of lipophilicity and water solubility, which has been shown to be optimal for oral absorption.[3]
Upon absorption into the bloodstream, esterases hydrolyze the pivoxil and alanyl moieties, releasing the active parent drug, ceftizoxime. The synthetic challenge lies in efficiently constructing this complex, multi-component molecule while maintaining stereochemical integrity and achieving high purity.
Synthetic Strategy and Core Methodology
The synthesis of ceftizoxime alapivoxil involves a multi-step process centered around the coupling of a complex C-7 side chain with the core cephalosporin nucleus, followed by strategic esterification and amidation. While several routes are possible, a common and logical approach involves the initial synthesis of ceftizoxime acid, which is then converted into the final prodrug.[5]
This strategy hinges on the principle of activating the carboxylic acid of the side-chain precursor to facilitate an efficient acylation reaction with the primary amine of the cephalosporin core, 7-amino-3-cephem-4-carboxylic acid (7-ANCA).[6][7][8]
Diagram: Synthetic Workflow Overview
Caption: High-level overview of the ceftizoxime alapivoxil synthesis pathway.
Experimental Protocol: Synthesis
The following protocol is a synthesized representation based on established methodologies found in the patent literature.[1]
Step 1: Synthesis of BOC-Alanylaminothioxime Acetic Acid (Side-Chain Intermediate)
-
Rationale: This step builds the core side chain. The tert-butyloxycarbonyl (BOC) group is a standard acid-labile protecting group for the alanine amine, preventing it from participating in unintended side reactions. The mixed anhydride method using ethyl chloroformate is a classic and effective way to activate the carboxylic acid of BOC-alanine for coupling.
-
Methodology:
-
Dissolve BOC-alanine (1.0 eq) in a suitable ether solvent (e.g., diethyl ether) and cool the mixture to -15°C.
-
Add N-methylmorpholine or a similar base (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.05 eq), maintaining the low temperature. Stir for 2 hours to form the mixed anhydride.
-
Add ethyl aminothioxime acetate (0.9 eq) to the reaction mixture. Allow the reaction to proceed for 1-2 hours at low temperature, then warm to -5°C and stir for approximately 20 hours.
-
Perform an aqueous workup by washing the organic layer sequentially with 1N HCl and saturated sodium chloride solution to remove unreacted base and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield BOC-alanylaminothioxime acetate.
-
Hydrolyze the resulting ester using a base (e.g., NaOH in methanol/water), followed by acidic workup (adjusting pH to ~0.8 with HCl) to precipitate the desired BOC-alanylaminothioxime acetic acid.[1]
-
Step 2: Activation of the Side-Chain Carboxylic Acid
-
Rationale: The carboxylic acid of the side-chain intermediate is not sufficiently reactive to acylate the amine of 7-ANCA directly. It must be converted into a better leaving group. Forming an active ester with 1-hydroxybenzotriazole (HOBT) using dicyclohexylcarbodiimide (DCC) as the coupling agent is a highly efficient method that minimizes racemization.
-
Methodology:
-
Dissolve the BOC-alanylaminothioxime acetic acid (1.0 eq) and HOBT (1.3 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add DCC (1.1 eq) portion-wise or as a solution in DMF, keeping the temperature around 20°C.
-
Stir for 1-2 hours. A precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.
-
Filter off the DCU. The filtrate containing the active ester is typically used directly in the next step. Precipitation with water can be used for isolation if needed.[1]
-
Step 3: Condensation with 7-ANCA
-
Rationale: This is the key bond-forming step that creates the ceftizoxime backbone. The activated ester from Step 2 reacts with the C-7 amino group of 7-ANCA. An organic base is required to deprotonate the amine of 7-ANCA, enhancing its nucleophilicity.
-
Methodology:
-
In a separate vessel, suspend 7-ANCA (1.0 eq) in an organic solvent.
-
Add the solution of the active ester from Step 2.
-
Add an acid-binding agent, such as triethylamine, to facilitate the condensation reaction.
-
Stir the reaction until completion, which can be monitored by HPLC. This yields BOC-alanyl ceftizoxime acid.
-
Step 4: Esterification and Deprotection
-
Rationale: The pivoxil ester is installed at the C-4 carboxylate, which is more sterically accessible and reactive than the other carboxyl group. This is followed by the removal of the BOC protecting group, typically under acidic conditions, to unmask the primary amine of the alanine moiety and yield the final product.
-
Methodology:
-
React the BOC-alanyl ceftizoxime acid with a halogenated pivaloate ester (e.g., iodomethyl pivalate) in the presence of an acid-binding agent to prepare the BOC-protected ester.[5]
-
Remove the BOC protecting group by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
-
After deprotection, concentrate the reaction mixture. The final product, ceftizoxime alapivoxil, is then obtained by crystal precipitation from a suitable organic solvent.[1]
-
Purification and Quality Control
Achieving high purity is critical for any active pharmaceutical ingredient (API). The primary methods for purifying ceftizoxime alapivoxil are crystallization and, for analytical assessment, chromatography.
Purification Strategy: Crystallization
Crystallization is the workhorse of small-molecule API purification. It leverages differences in solubility between the desired product and its impurities in a given solvent system.
-
Principle: The crude product is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then cooled, or an "anti-solvent" (in which the product is poorly soluble) is added. This supersaturation forces the pure product to crystallize, leaving impurities behind in the mother liquor.
-
Typical Solvents: The final precipitation of ceftizoxime alapivoxil is often carried out in organic solvents.[1] For related precursors like ceftizoxime sodium, solvent/anti-solvent systems such as water/ethanol, water/acetone, or methanol/ethanol are commonly employed, demonstrating the utility of this technique.[9][10][11]
Diagram: General Purification & QC Workflow
Caption: A generalized workflow for the purification and quality control of the final product.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of ceftizoxime alapivoxil and quantifying any related impurities.[12]
-
Principle: A solution of the sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times (retention times). A detector measures the components as they elute.
-
Typical HPLC Conditions:
-
Column: Reversed-phase (e.g., C18), as cephalosporins are moderately polar.[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[13][14]
-
Detection: UV detection is standard. Ceftizoxime and its derivatives have strong UV absorbance, often monitored around 254 nm or 310 nm.[13][14]
-
Purity Assessment: Purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.
-
Quantitative Data Summary
The following table summarizes typical yield and purity data reported in relevant literature for key steps.
| Step/Product | Reported Yield | Reported Purity (HPLC) | Source |
| BOC-alanylaminothioxime acetate | ~128% (crude) | 99.27% | [1] |
| BOC-alanylaminothioxime acetic acid | ~93% | 98.83% | [1] |
| Active Ester Intermediate | ~125% (crude) | 98.22% | [1] |
| Ceftizoxime Acid | >95% | >99% | [6][8] |
| Final Ceftizoxime Alapivoxil | High | >99.0% | [1] |
Note: Yields >100% in crude intermediate steps indicate the presence of residual solvents or reagents.
Conclusion
The synthesis and purification of ceftizoxime alapivoxil is a prime example of modern medicinal chemistry, requiring precise control over multi-step reactions, strategic use of protecting groups, and robust purification protocols. The bifunctional prodrug design successfully balances lipophilicity and hydrophilicity to achieve oral bioavailability. The methodologies outlined in this guide, from active ester coupling to final crystallization, represent a logical and field-proven pathway to obtaining this important antibiotic in high purity, suitable for pharmaceutical development. A thorough understanding of the causality behind each step is paramount to troubleshooting, optimization, and scaling up the production process.
References
- Preparation method for ceftizoxime alapivoxil, intermediates thereof and preparation method for intermediates.
-
Synthesis of ceftizoxime alapivoxil analogues. ResearchGate. [Link]
- CN102807573A - Method for preparing ceftizoxime.
-
AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. PubMed. [Link]
- CN102977121A - Synthetic method of ceftizoxime acid.
- CN102382124A - Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof.
- CN102219794A - Preparation method of ceftizoxime sodium.
- CN102702229A - Preparation of ceftizoxime sodium key intermediate and preparation of high-content ceftizoxime sodium.
-
AS-924, a novel bifunctional prodrug of ceftizoxime. PubMed. [Link]
-
Ceftizoxime - Wikipedia. [Link]
-
Ceftizoxime-impurities. Pharmaffiliates. [Link]
-
Preparation of cefixime active ester. ResearchGate. [Link]
- CN102351883A - Detection method and production process for ceftizoxime sodium preparation.
-
Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. National Institutes of Health (NIH). [Link]
-
Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. PubMed. [Link]
-
new method of isolation of cefetamet pivoxil. Acta Poloniae Pharmaceutica. [Link]
-
Ceftizoxime-impurities. Pharmaffiliates. [Link]
- Preparation method of ceftizoxime sodium.
-
HPLC Analysis of Ceftriaxone and Ceftizoxime. Indian Journal of Pharmaceutical Sciences. [Link]
-
Ceftizoxime-impurities. Pharmaffiliates. [Link]
- CN103044450B - Ceftizoxime sodium compound and preparation method and drug...
-
Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. [Link]
-
Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. [Link]
-
Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. ResearchGate. [Link]
-
Ceftizoxime | C13H13N5O5S2 | CID 6533629. PubChem, National Institutes of Health. [Link]
-
Ceftizoxime Alapivoxil Hydrochloride | C22H29ClN6O8S2 | CID 9851758. PubChem, National Institutes of Health. [Link]
-
Pivaloyloxymethyl – Knowledge and References. Taylor & Francis. [Link]
-
High-pressure liquid chromatographic assay of ceftizoxime with an anion-exchange extraction technique. National Institutes of Health (NIH). [Link]
-
Chromatogram of Cu2+-ceftizoxime interaction products at pH = 4 and T... ResearchGate. [Link]
Sources
- 1. Preparation method for ceftizoxime alapivoxil, intermediates thereof and preparation method for intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 2. AS-924, a novel bifunctional prodrug of ceftizoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CN102382124A - Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof - Google Patents [patents.google.com]
- 6. CN102807573A - Method for preparing ceftizoxime - Google Patents [patents.google.com]
- 7. CN102977121A - Synthetic method of ceftizoxime acid - Google Patents [patents.google.com]
- 8. Preparation method of ceftizoxime sodium - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102219794A - Preparation method of ceftizoxime sodium - Google Patents [patents.google.com]
- 10. CN102351883A - Detection method and production process for ceftizoxime sodium preparation - Google Patents [patents.google.com]
- 11. CN103044450B - Ceftizoxime sodium compound and preparation method and drug composition of ceftizoxime sodium compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
